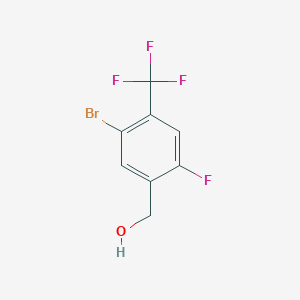

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

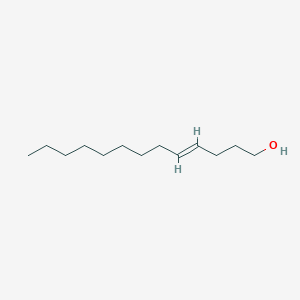

“(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H6BrF3O . It has a molecular weight of 255.03 .

Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol” consists of a phenyl ring substituted with bromo, fluoro, and trifluoromethyl groups .Physical And Chemical Properties Analysis

“(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol” is a solid or semi-solid or liquid or lump substance . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Hydrogen Production from Methanol

Hydrogen Production Pathways from Methanol : Methanol, a liquid hydrogen carrier, can produce high purity hydrogen, highlighting the importance of catalyst development and reactor technology for sustainability. Copper-based catalysts are popular due to their high activity and selectivity towards CO2 over CO, with novel reactor structures like porous copper fiber sintered-felt and monolith structures improving performance. This area of research is vital for the development of a hydrogen-methanol economy (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).

Methanol Synthesis and Utilization

Liquid-Phase Methanol Synthesis : Methanol is a basic chemical with applications ranging from energy recovery systems to potential uses as a peaking fuel in power stations. The versatility of methanol as a clean-burning fuel and its use in various industrial processes underscore its significance in scientific research (A. Cybulski, 1994).

Methanol as a Marker for Insulating Paper Degradation : Methanol has been identified as a marker for assessing solid insulation condition in power transformers. This application is crucial for monitoring cellulosic insulation degradation, demonstrating methanol's utility beyond fuel and chemical synthesis (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).

Methanol Oxidation and Fuel Cell Applications

Methanol Crossover in Fuel Cells : Direct methanol fuel cells (DMFCs) face challenges such as methanol crossover from the anode to the cathode, limiting their efficiency. Research in this area focuses on developing more methanol-impermeable polymer electrolytes to overcome these barriers (A. Heinzel & V. M. Barragán, 1999).

Methanol to Propylene Conversion

Methanol to Propylene (MTP) : The conversion of methanol to propylene is significant due to the high demand for propylene in petrochemical production. Research in this area includes the development of catalytic materials like SAPO-34 and ZSM-5 zeolites, highlighting the process's importance for the petrochemical industry (M. Ali, Shakeel Ahmed, N. Al-Baghli, Zuhair Malaibari, A. Abutaleb, & A. Yousef, 2019).

Methanol in Green Chemistry

Aqueous Fluoroalkylation : The development of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into molecules is a growing area of research. The progress in aqueous fluoroalkylation, including the use of water as a solvent or reactant, represents a significant advancement towards green chemistry (Hai‐Xia Song, Qiu‐Yan Han, Cheng-Long Zhao, & Cheng‐Pan Zhang, 2018).

Safety And Hazards

properties

IUPAC Name |

[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUQXBZFJPBBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)

![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)

![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)